(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1 and a 2-(3-fluorophenyl)-2-oxoethyl substituent at position 3. The (1S,3R) stereochemistry governs its three-dimensional arrangement, influencing biological interactions and physicochemical properties.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYLRAPJPVKDH-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the cyclopentane ring is treated with a fluorobenzene derivative in the presence of a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve oxidation of the intermediate compound to introduce the oxo group, followed by carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Inhibitors of Inhibitor of Apoptosis Proteins (IAPs)
Research has indicated that derivatives of this compound may possess inhibitory activity against IAPs, specifically XIAP (X-linked Inhibitor of Apoptosis Protein). These proteins are crucial in regulating apoptosis and cellular survival, making them significant targets in cancer therapy. The compound's ability to induce proteasomal degradation of target proteins positions it as a candidate for developing novel anticancer agents .
Drug Development
The compound has been explored for its potential use in developing drugs that target various pathways involved in disease processes.
Example: Anti-inflammatory Agents
Studies suggest that modifications to the cyclopentane structure can yield compounds with anti-inflammatory properties. The introduction of different substituents on the aromatic ring may enhance the compound's efficacy and selectivity against inflammatory mediators .
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the cyclopentane ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The following compounds share the cyclopentane-carboxylic acid core but differ in substituents and stereochemistry:
*Calculated based on structural analysis.
Substituent Effects on Physicochemical Properties
- Fluorine vs. Nitro Groups : The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects and improved bioavailability compared to the nitro group in , which may increase reactivity but reduce metabolic stability.
- Trifluoromethyl (CF₃) : The CF₃ group in enhances lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism, making it advantageous for CNS-targeting drugs.
- Carbamoyl vs.
Stereochemical Influences
- Enantiomeric Effects : The rel-(1R,3S) configuration in may render it inactive in chiral biological systems where the target compound’s (1S,3R) configuration is optimal.
Biological Activity
(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H17FO3
- IUPAC Name : this compound
- CAS Number : 735275-18-0
The compound exhibits several biological activities primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymatic pathways involved in metabolic processes.
Key Mechanisms:
- Inhibition of Fatty Acid Synthase (FAS) : Preliminary studies suggest that compounds similar to this compound can inhibit FAS, a critical enzyme in lipid biosynthesis. This inhibition is associated with potential anti-cancer properties due to reduced fatty acid availability for tumor growth .
- Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation : Some derivatives have shown promise as inhibitors of the PI3K pathway, which plays a significant role in cell proliferation and survival. This modulation can lead to apoptosis in cancer cells .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays and studies:
Case Study 1: Anti-Cancer Efficacy
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Lipid Metabolism
Another study focused on the compound's role in lipid metabolism. It was found to lower triglyceride levels in treated cells by inhibiting FAS activity, thus highlighting its potential in managing metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
